Ebastine N-Oxide
Overview
Description
Scientific Research Applications
Nanoparticle Formulation for Bioavailability Improvement
Ebastine, a histamine receptor antagonist, has limited water solubility, constraining its clinical applications. Research has focused on enhancing its bioavailability through the formulation of polymeric nanoparticles. The solvent evaporation technique is employed to create these nanoparticles, resulting in significantly improved dissolution rates and solubility (H. Ali & N. Rajab, 2023).
Solubility Enhancement with Phosphatidylcholine/Bile Salt Bilosomes
Another approach to improve ebastine's solubility involves the fabrication of bilosomes using phosphatidylcholine and bile salt. These bilosomes have shown enhanced solubility in water and improved drug release behavior, making them potential nano-carriers for ebastine (N. Islam et al., 2020).
Crystal Structure Analysis
Understanding the crystal and molecular structure of ebastine is critical for its application in allergic treatments. Single-crystal X-ray diffraction has been utilized to analyze ebastine's crystalline structure, providing insights into its molecular conformation and bond lengths (Ranjana Sharma, Dixit Prasher, & Rekha Tiwari, 2015).
Chitosan Hydrogel for Allergic Contact Dermatitis
For topical application in treating allergic contact dermatitis, ebastine-loaded solid lipid nanoparticles (E-SLNs) have been developed. Formulated using chitosan hydrogel, these nanoparticles exhibit sustained drug release and effective symptom alleviation in in vivo studies (Tasbiha Kazim et al., 2021).
Drug Metabolism and Pharmacokinetics
Research on ebastine's metabolism and its metabolites in human plasma using high-performance liquid chromatography has been pivotal in understanding its pharmacokinetic properties. This aids in the optimization of its therapeutic efficacy and safety profile (M. Matsuda, Y. Mizuki, & Y. Terauchi, 2001).
Ebastine During Pregnancy and Lactation
Investigations into the effects of ebastine during pregnancy and lactation, particularly its concentrations in maternal and neonatal blood and breast milk, provide crucial information for its safe use in these specific populations (J. Saito et al., 2020).
Biooxidation for Preparing Metabolites
The study of biooxidation in the preparation of alcohol and acid metabolites of ebastine and its analogues has implications for drug development and understanding metabolic pathways (Amane El Ouarradi, Isabelle Salard-Arnaud, & D. Buisson, 2008).
Formulation and Quality Control
Research on the formulation of ebastine mouth dissolving tablets and the evaluation of quality control parameters provides insights into the development of more patient-friendly drug delivery systems (P. Rao, 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Ebastine N-Oxide primarily targets the H1 histamine receptors . These receptors play a crucial role in allergic reactions, as they are responsible for the symptoms associated with allergies such as itching, sneezing, and runny nose .
Mode of Action
This compound acts as a H1-receptor antagonist . It binds to these receptors, blocking the action of histamine, a compound that triggers allergic reactions . This interaction results in the alleviation of allergy symptoms .
Biochemical Pathways
This compound affects the histamine H1 receptor-mediated pathway . By blocking the H1 receptors, it inhibits the downstream effects of histamine, which include vasodilation, bronchoconstriction, and increased vascular permeability . This leads to a reduction in allergy symptoms .
Pharmacokinetics
Ebastine, the prodrug of this compound, is rapidly absorbed after oral administration and undergoes extensive first-pass hepatic metabolism to form its active metabolite, carebastine . The elimination half-life of carebastine, the active metabolite, is between 15 and 19 hours .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the alleviation of allergy symptoms. By blocking the H1 receptors, it prevents histamine from exerting its effects, thereby reducing symptoms such as itching, sneezing, and runny nose . In addition, it has been found to impair metastatic spread in triple-negative breast cancer by targeting focal adhesion kinase .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s absorption and metabolism can be affected by factors such as the patient’s diet and the presence of other medications . .
properties
IUPAC Name |
4-(4-benzhydryloxy-1-oxidopiperidin-1-ium-1-yl)-1-(4-tert-butylphenyl)butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO3/c1-32(2,3)28-18-16-25(17-19-28)30(34)15-10-22-33(35)23-20-29(21-24-33)36-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOUEGNOVHBNHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CCC[N+]2(CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1429071-63-5 | |
Record name | 1-(4-(1,1-Dimethylethyl)phenyl)-4-(cis-4-(diphenylmethoxy)-1-oxidopiperidin-1-yl)-butan-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429071635 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-(1,1-DIMETHYLETHYL)PHENYL)-4-(CIS-4-(DIPHENYLMETHOXY)-1-OXIDOPIPERIDIN-1-YL)-BUTAN-1-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6B5LI0E0G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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